4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine
CAS No.: 2549015-78-1
Cat. No.: VC11844153
Molecular Formula: C18H22FN3O
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549015-78-1 |
|---|---|
| Molecular Formula | C18H22FN3O |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 3-cyclopropyl-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C18H22FN3O/c19-16-5-1-14(2-6-16)12-22-9-7-13(8-10-22)11-17-20-18(21-23-17)15-3-4-15/h1-2,5-6,13,15H,3-4,7-12H2 |
| Standard InChI Key | YYNCOJIOTZZHOB-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=N2)CC3CCN(CC3)CC4=CC=C(C=C4)F |
| Canonical SMILES | C1CC1C2=NOC(=N2)CC3CCN(CC3)CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound consists of:
-
A piperidine ring (6-membered saturated nitrogen heterocycle).
-
A 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 3.
-
A 4-fluorobenzyl group attached to the piperidine nitrogen.
The IUPAC name is 3-cyclopropyl-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole.
Key Physicochemical Properties
The cyclopropyl and fluorophenyl groups enhance metabolic stability and membrane permeability, critical for CNS and antimicrobial applications .
Synthesis Pathways
The synthesis typically involves multi-step organic reactions:
Step 1: Formation of the Oxadiazole Ring
-
Cyclization: A nitrile oxide (from hydroxylamine and cyclopropanecarbonyl chloride) reacts with a nitrile derivative to form the 1,2,4-oxadiazole core .
-
Functionalization: The oxadiazole is methylated at position 5 for subsequent coupling .
Step 2: Piperidine Modification
-
N-Alkylation: Piperidine is alkylated with 4-fluorobenzyl bromide to introduce the fluorophenyl group .
-
C-4 Substitution: The piperidine’s C-4 position is functionalized with a methyl group for linkage to the oxadiazole .
Step 3: Coupling Reactions
A Mitsunobu or nucleophilic substitution reaction connects the oxadiazole-methyl group to the piperidine’s C-4 position .
| Analog Structure | Target | IC₅₀ | Source |
|---|---|---|---|
| Piperidine-oxadiazole-Au(I) | LXFA 629 cancer cells | 3 nM | |
| 3-Cyclopropyl-oxadiazole | HDAC-1 | 0.45 µM |
The cyclopropyl group may enhance DNA intercalation or enzyme inhibition .
The 4-fluorobenzyl group improves penetration through bacterial membranes .
Neurological Applications
Piperidine-spirooxadiazole derivatives act as α7 nicotinic acetylcholine receptor (nAChR) antagonists, showing promise in neuroinflammation and pain management .
| Application | Mechanism | Evidence Level |
|---|---|---|
| Cancer Chemotherapy | Kinase/HDAC inhibition | Preclinical |
| Antibacterial Agents | DNA gyrase inhibition | In vitro |
| Neuroinflammatory Disorders | α7 nAChR antagonism | Preclinical |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume